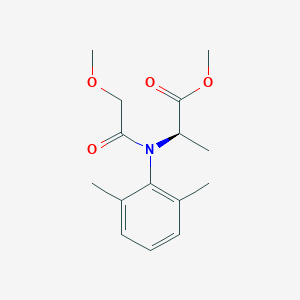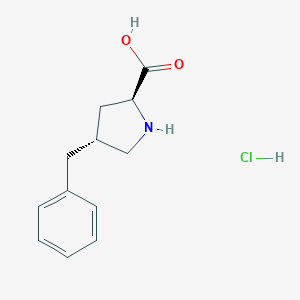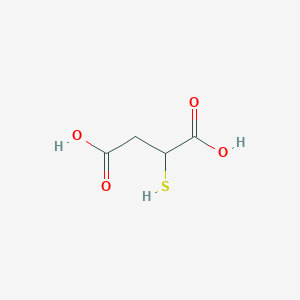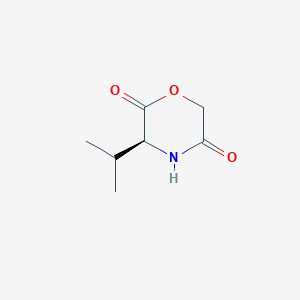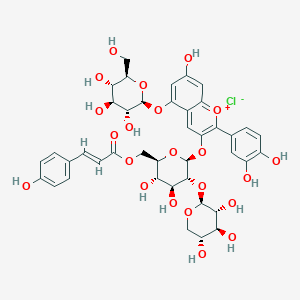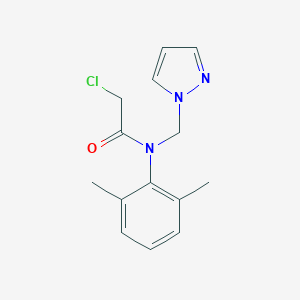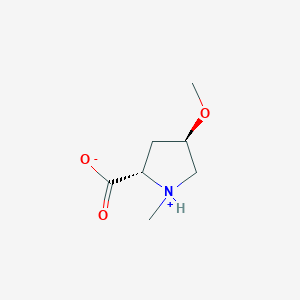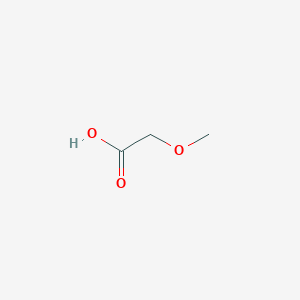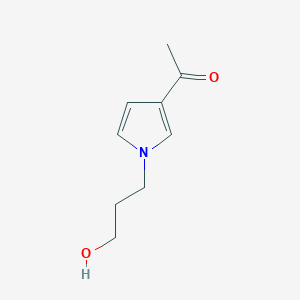
1-(3-Hydroxypropyl)-3-acetyl-1H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Hydroxypropyl)-3-acetyl-1H-pyrrole is a chemical compound that belongs to the pyrrole family. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In
Mechanism of Action
The mechanism of action of 1-(3-Hydroxypropyl)-3-acetyl-1H-pyrrole is not fully understood. However, studies have suggested that this compound may exert its anti-inflammatory and anti-cancer effects by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cell proliferation. Additionally, 1-(3-Hydroxypropyl)-3-acetyl-1H-pyrrole has been shown to modulate the expression of certain genes involved in cell survival and apoptosis.
Biochemical and Physiological Effects:
Studies have shown that 1-(3-Hydroxypropyl)-3-acetyl-1H-pyrrole has several biochemical and physiological effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the development of various inflammatory diseases. Additionally, 1-(3-Hydroxypropyl)-3-acetyl-1H-pyrrole has been shown to induce apoptosis in cancer cells and inhibit their proliferation.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(3-Hydroxypropyl)-3-acetyl-1H-pyrrole in lab experiments is its potent anti-inflammatory and anti-cancer properties. This compound is also relatively easy to synthesize, making it readily available for use in research. However, one of the limitations of using 1-(3-Hydroxypropyl)-3-acetyl-1H-pyrrole is its low solubility in water, which may limit its applicability in certain experiments.
Future Directions
There are several future directions for research on 1-(3-Hydroxypropyl)-3-acetyl-1H-pyrrole. One of the most promising areas of research is the development of novel therapeutic agents based on this compound for the treatment of inflammatory diseases and cancer. Additionally, further research is needed to fully understand the mechanism of action of 1-(3-Hydroxypropyl)-3-acetyl-1H-pyrrole and its potential applications in the treatment of neurodegenerative diseases. Finally, there is a need for more studies to explore the limitations of this compound and to develop methods for improving its solubility and bioavailability.
Synthesis Methods
The synthesis of 1-(3-Hydroxypropyl)-3-acetyl-1H-pyrrole is a complex process that involves several steps. One of the most common methods for synthesizing this compound is through the reaction of 1,4-diketones with primary amines. The reaction is carried out in the presence of a suitable acid catalyst, and the resulting product is purified using chromatography techniques. Other methods of synthesis include the reaction of α,β-unsaturated ketones with ammonia, and the reaction of 2-alkyn-1-ones with primary amines.
Scientific Research Applications
1-(3-Hydroxypropyl)-3-acetyl-1H-pyrrole has several potential applications in scientific research. One of the most significant applications of this compound is in medicinal chemistry. Studies have shown that 1-(3-Hydroxypropyl)-3-acetyl-1H-pyrrole exhibits potent anti-inflammatory and anti-cancer properties. This compound has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
CAS RN |
133611-46-8 |
|---|---|
Product Name |
1-(3-Hydroxypropyl)-3-acetyl-1H-pyrrole |
Molecular Formula |
C9H13NO2 |
Molecular Weight |
167.2 g/mol |
IUPAC Name |
1-[1-(3-hydroxypropyl)pyrrol-3-yl]ethanone |
InChI |
InChI=1S/C9H13NO2/c1-8(12)9-3-5-10(7-9)4-2-6-11/h3,5,7,11H,2,4,6H2,1H3 |
InChI Key |
XBLCCKJMDOEBAX-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CN(C=C1)CCCO |
Canonical SMILES |
CC(=O)C1=CN(C=C1)CCCO |
synonyms |
Ethanone, 1-[1-(3-hydroxypropyl)-1H-pyrrol-3-yl]- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





